N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylbenzamide;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.C2H2O4/c1-15(2)13(17)11-5-3-4-6-12(11)16-9-7-14-8-10-16;3-1(4)2(5)6/h3-6,14H,7-10H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFOMWAWXONXBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1N2CCNCC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657097 |

Source

|

| Record name | Oxalic acid--N,N-dimethyl-2-(piperazin-1-yl)benzamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494782-69-3 |

Source

|

| Record name | Oxalic acid--N,N-dimethyl-2-(piperazin-1-yl)benzamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-(piperazin-1-yl)benzamide, particularly in its oxalate salt form (CAS No. 494782-69-3), is a synthetic organic compound featuring a benzamide scaffold linked to a piperazine moiety. This guide provides a comprehensive technical overview of its core chemical properties, drawing from available data and contextualized by the broader understanding of related chemical classes. The document is structured to deliver scientifically rigorous information essential for professionals in research and drug development, covering its chemical identity, physicochemical characteristics, a plausible synthetic route, and an exploration of its potential pharmacological significance based on the activities of analogous structures.

Chemical Identity and Structure

N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate is the salt formed between the basic free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, and oxalic acid. The presence of the piperazine ring provides two nitrogen atoms, one of which is tertiary and integrated into the benzamide structure, while the other is a secondary amine capable of salt formation.

Molecular Formula: C₁₅H₂₁N₃O₅[1]

Molecular Weight: 323.34 g/mol [1]

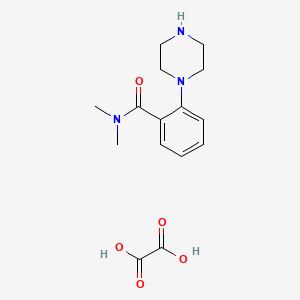

Chemical Structure:

Caption: Chemical structure of this compound.

Synonyms:

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published in peer-reviewed literature. The following table summarizes available information from commercial suppliers and provides estimated values based on the chemical structure.

| Property | Value/Information | Source/Method |

| Melting Point | Data not available. Related compounds, such as N,N-dimethylbenzamide, have a melting point of 43-45 °C. The oxalate salt form is expected to have a significantly higher melting point. | General chemical principles |

| Solubility | Data not available. The oxalate salt is likely to have some solubility in water and polar organic solvents like methanol and DMSO. Solubility in nonpolar solvents is expected to be low. | General chemical principles |

| pKa | Data not available. The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa values will be influenced by the electron-withdrawing effect of the benzamide group. | General chemical principles |

| Topological Polar Surface Area (TPSA) | 4.0 Ų | Calculated[3] |

| Number of Rotatable Bonds | 3 | Calculated[3] |

Synthesis and Characterization

A plausible synthetic route for N,N-Dimethyl-2-(piperazin-1-yl)benzamide involves a nucleophilic aromatic substitution or a coupling reaction. A common approach for similar structures is the reaction of a suitably activated benzoic acid derivative with piperazine.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N,N-Dimethyl-2-fluorobenzamide

-

To a solution of 2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) cooled in an ice bath, add a solution of dimethylamine (in excess) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-2-fluorobenzamide.

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide

-

In a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), dissolve N,N-Dimethyl-2-fluorobenzamide and an excess of piperazine.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the free base.

Step 3: Formation of the Oxalate Salt

-

Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a solution of oxalic acid (1 equivalent) in the same solvent dropwise.

-

Stir the mixture at room temperature. The oxalate salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

While specific spectra for this compound are not publicly available, the following are the expected key features in its analytical characterization:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzamide ring, the methyl protons of the dimethylamino group, and the methylene protons of the piperazine ring. The integration of these signals would confirm the ratio of these different proton environments.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbons, and the carbons of the piperazine ring.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations. The presence of the oxalate salt may introduce additional bands corresponding to the carboxylate group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide. Fragmentation patterns would likely involve cleavage of the amide and piperazine moieties.

Potential Pharmacological Significance

The pharmacological profile of this compound has not been extensively reported. However, the constituent chemical motifs—the benzamide and piperazine moieties—are prevalent in a wide range of biologically active molecules.

Insights from Analogous Structures

-

Benzamide Derivatives: This class of compounds exhibits a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects.[3] The substitution pattern on the benzamide ring is a critical determinant of their biological activity.

-

Piperazine Derivatives: The piperazine ring is a common scaffold in medicinal chemistry, found in drugs with antihistaminic, antibacterial, and antipsychotic properties.[4] Many piperazine-containing compounds are known to interact with central nervous system (CNS) receptors.

Given the combination of these two pharmacophores, it is plausible that N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its salts could exhibit activity within the CNS. Further research, including receptor binding assays and in vivo studies, would be necessary to elucidate its specific pharmacological profile.

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Toxicity: The toxicological properties of this specific compound have not been fully investigated. It should be handled with the care accorded to a new chemical entity of unknown toxicity.

Conclusion

This compound is a compound of interest for chemical and pharmacological research due to its structural features. While detailed experimental data on its physicochemical and biological properties are currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further investigation is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development.

References

-

Chu-肽生物科技. This compound. [Link]

-

P&S Chemicals. Product information, N,n-dimethyl-2-(1-piperazinyl)benzamide. [Link]

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Xenobiotics.

Sources

An In-depth Technical Guide to the Structure Elucidation of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of drug discovery and development. This whitepaper provides a comprehensive, in-depth technical guide on the structural elucidation of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. As a compound of interest in pharmaceutical research, its precise molecular architecture is critical for understanding its physicochemical properties, mechanism of action, and safety profile. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity and field-proven insights. We will explore a multi-technique analytical approach, detailing not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating system for structural confirmation. The methodologies discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Introduction: The Imperative of Structural Certainty

N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a substituted benzamide derivative featuring a piperazine moiety.[1] The formation of its oxalate salt is a common strategy in pharmaceutical development to improve properties such as crystallinity, stability, and solubility. The precise connectivity of the atoms in the benzamide portion, the substitution pattern on the aromatic ring, and the confirmation of the salt formation are paramount. An error in structural assignment can lead to misinterpretation of biological data and significant setbacks in the development pipeline.

This guide will walk through a logical and synergistic workflow for the complete structural characterization of this compound, from initial confirmation of the molecular formula to the definitive three-dimensional arrangement of atoms in space.

The Analytical Gauntlet: A Multi-faceted Approach to Structure Elucidation

No single analytical technique can provide the complete structural picture with absolute certainty. A confluence of spectroscopic and crystallographic data is essential for irrefutable proof of structure. Our approach is designed to be a self-validating system, where the results from each technique corroborate and build upon the others.

Workflow for Structure Elucidation

Caption: A synergistic workflow for comprehensive structure elucidation.

Mass Spectrometry (MS): The First Glimpse of the Molecule

Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing precise information on molecular weight and elemental composition.[2][3]

Rationale and Experimental Choice

The primary objective is to determine the exact mass of the protonated free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, and to observe fragments that provide initial structural clues. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal for polar, thermally labile molecules and typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for accurate mass determination.[4]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of this compound in a suitable solvent such as methanol or acetonitrile/water (1:1 v/v) to a final concentration of ~1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[3]

-

Ionization: Introduce the sample solution into the ESI source in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Predicted Data and Interpretation

The free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, has a chemical formula of C₁₃H₁₉N₃O.

| Parameter | Predicted Value | Rationale |

| Chemical Formula | C₁₃H₁₉N₃O | Based on the known structure of the free base.[1] |

| Monoisotopic Mass | 233.1528 g/mol | Calculated exact mass. |

| Expected [M+H]⁺ Ion | 234.1601 m/z | The primary ion expected in positive mode ESI-MS. |

| Key Fragments | m/z 162, 134, 70 | Predicted from fragmentation of the piperazine and benzamide moieties.[5] |

The observation of a high-resolution mass corresponding to the [M+H]⁺ ion within a narrow mass error tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition of the parent molecule. Further fragmentation analysis (MS/MS) can be performed to confirm the connectivity of the benzamide and piperazine rings.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Molecular Bonds

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] It is particularly useful for confirming the presence of the amide carbonyl, C-N bonds, and characteristics of the oxalate counter-ion.

Rationale and Experimental Choice

The goal is to identify characteristic vibrational frequencies corresponding to the functional groups within the molecule. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for its simplicity and minimal sample preparation.[7]

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.[7]

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Functional Group |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2950-2800 | C-H Stretch | Aliphatic C-H (piperazine and N-methyl) |

| ~1720-1680 | C=O Stretch | Oxalate carbonyl |

| ~1640 | C=O Stretch | Amide I band (tertiary amide)[8] |

| ~1600, ~1475 | C=C Stretch | Aromatic ring |

| ~1400 | C-N Stretch | Amide C-N[8] |

| ~1300-1200 | C-O Stretch | Oxalate C-O |

The presence of a strong absorption band around 1640 cm⁻¹ is characteristic of a tertiary amide carbonyl group.[8] The spectrum will also show features of the oxalate dianion, which are expected to have strong C=O and C-O stretching vibrations.[9] The broad absorptions in the 2500-3000 cm⁻¹ region can also be indicative of the N-H⁺ stretches from the protonated piperazine nitrogen interacting with the oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[10][11] It provides detailed information about the carbon-hydrogen framework.

Rationale and Experimental Choice

A suite of NMR experiments is required for a full structural assignment.

-

¹H NMR: To identify the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).[12]

-

¹³C NMR: To determine the number of unique carbon environments.[13]

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC).[14]

DMSO-d₆ is a suitable solvent as it can dissolve the oxalate salt and its residual water peak does not interfere with key regions of the spectrum.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

Predicted ¹H and ¹³C NMR Data and Interpretation

Predicted ¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | br s | 2H | N-H₂⁺ (Piperazine, protonated) |

| ~7.2-7.5 | m | 4H | Aromatic protons |

| ~3.0-3.4 | m | 8H | Piperazine ring protons |

| ~2.8, ~3.0 | s | 6H | N(CH₃)₂ protons (two singlets due to restricted rotation) |

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~162 | C=O (Oxalate) |

| ~125-135 | Aromatic carbons |

| ~45-55 | Piperazine carbons |

| ~35-40 | N(CH₃)₂ carbons |

The presence of two singlets for the N,N-dimethyl group in the ¹H NMR spectrum is a key indicator of restricted rotation around the amide C-N bond, a common feature of amides.[15] The broad singlet for the piperazinium protons that disappears upon D₂O exchange would confirm their acidic nature. 2D NMR experiments would be used to definitively link all the protons and carbons, confirming the ortho-substitution pattern on the aromatic ring and the connection of the piperazine ring at the C2 position.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for the structure, single-crystal X-ray crystallography stands alone in its ability to determine the absolute three-dimensional arrangement of atoms in the solid state.[16][17]

Rationale and Experimental Choice

The formation of a high-quality single crystal of the oxalate salt allows for the precise determination of bond lengths, bond angles, and the stoichiometry of the salt. This technique is the gold standard for unambiguous structure determination.[18]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of suitable size and quality, often by slow evaporation of a saturated solution.

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a focused X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined.

Expected Results and Interpretation

The X-ray crystal structure would provide a definitive confirmation of:

-

The connectivity of the N,N-Dimethyl-2-(piperazin-1-yl)benzamide molecule.

-

The 1:1 stoichiometry between the protonated benzamide derivative and the oxalate dianion.

-

The specific nitrogen atom on the piperazine ring that is protonated.

-

The intricate network of hydrogen bonding and other intermolecular interactions within the crystal lattice.[19]

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a systematic and multi-technique approach.

Caption: Correlation of analytical techniques to structural information.

High-resolution mass spectrometry establishes the correct elemental composition. FTIR spectroscopy confirms the presence of the key amide and oxalate functional groups. A full suite of NMR experiments maps out the proton and carbon skeleton, confirming atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure and salt stoichiometry. Each step in this workflow validates the previous one, culminating in a robust and trustworthy structural assignment that is essential for advancing pharmaceutical research and development. The validation of these analytical methods is a critical component of regulatory compliance and ensures the integrity of the data generated.[20][21][22][23]

References

-

Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at: [Link]

-

Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Available at: [Link]

-

Morrison & Foerster LLP. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]

-

Spectroscopy Online. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Available at: [Link]

-

Taylor & Francis Online. MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. Available at: [Link]

-

Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Available at: [Link]

-

Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis. Available at: [Link]

-

Pharmuni. Validating Analytical Methods in Pharmaceuticals. Available at: [Link]

-

PubMed. Determination of absolute configuration using single crystal X-ray diffraction. (2013). Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). Available at: [Link]

-

Pharmaceutical Technology. Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Available at: [Link]

-

Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

-

Wiley Online Library. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025). Available at: [Link]

-

Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2013). Available at: [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Available at: [Link]

-

PubMed. Structural elucidation of a series of benzamide derivatives. (2018). Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available at: [Link]

-

ResearchGate. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). Available at: [Link]

-

Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

Bruker. The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). Available at: [Link]

-

LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Available at: [Link]

-

Hindawi. Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]− Anion. Available at: [Link]

-

Cambridge Open Engage. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). Available at: [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

-

Turito. Oxalate [C₂O₄⁻²] - Structure, Properties & Uses. (2022). Available at: [Link]

-

Sciencemadness Wiki. Sodium oxalate. (2021). Available at: [Link]

-

GeeksforGeeks. Oxalate Formula - Structure, Properties, Uses, Sample Questions. (2023). Available at: [Link]

-

Oxford Academic. Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Available at: [Link]

-

National Center for Biotechnology Information. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. (2025). Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Available at: [Link]

-

Patsnap. How to Identify Functional Groups in FTIR Spectra. (2025). Available at: [Link]

-

楚肽生物科技. This compound. Available at: [Link]

-

P&S Chemicals. Product information, N,n-dimethyl-2-(1-piperazinyl)benzamide. Available at: [Link]

-

ResearchGate. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024). Available at: [Link]

-

PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available at: [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). Available at: [Link]

-

克拉玛尔试剂. This compound. Available at: [Link]

-

ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025). Available at: [Link]

-

Taylor & Francis Online. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Available at: [Link]

-

YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). Available at: [Link]

-

ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Available at: [Link]

-

PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). Available at: [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. pharmafocusamerica.com [pharmafocusamerica.com]

- 3. longdom.org [longdom.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Oxalate [C₂O₄⁻²] - Structure, Properties & Uses | Turito [turito.com]

- 10. jchps.com [jchps.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 15. Structural elucidation of a series of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 19. journalspress.com [journalspress.com]

- 20. upm-inc.com [upm-inc.com]

- 21. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 22. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 23. particle.dk [particle.dk]

An In-Depth Technical Guide to N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate (CAS Number: 494782-69-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate is a chemical compound featuring a benzamide scaffold linked to a piperazine moiety. This structural combination is of significant interest in medicinal chemistry, as both benzamide and piperazine derivatives are known to exhibit a wide range of pharmacological activities.[1][2] The presence of the piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties and allows for diverse substitutions to modulate biological activity.[1][3] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, a plausible synthetic approach, and its potential, yet underexplored, biological significance.

Chemical Properties and Characterization

A summary of the key chemical properties for N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its oxalate salt is presented in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 494782-69-3 | [4] |

| Molecular Formula (Oxalate) | C₁₅H₂₁N₃O₅ | [5] |

| Molecular Formula (Free Base) | C₁₃H₁₉N₃O | [4] |

| Synonyms | 1-[2-(DIMETHYLCARBAMOYL)PHENYL]PIPERAZINE OXALATE | [4] |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structural integrity of the molecule, identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and its fragments.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide carbonyl (C=O) and N-H bonds of the piperazine ring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Synthesis and Purification

A specific, detailed synthesis protocol for this compound is not explicitly described in the reviewed literature. However, based on established synthetic methodologies for related benzamide and piperazine derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve a two-step process: the formation of the benzamide and subsequent salt formation.

Proposed Synthetic Workflow

Caption: Proposed two-part synthetic workflow for this compound.

Experimental Protocol: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide (Free Base)

-

Reaction Setup: To a solution of N,N-dimethyl-2-chlorobenzamide (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dioxane) in a flame-dried round-bottom flask, add piperazine (1.1-1.5 equivalents).

-

Catalysis (if required): For a Buchwald-Hartwig amination, add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP or Xantphos), along with a base (e.g., sodium tert-butoxide or cesium carbonate).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-Dimethyl-2-(piperazin-1-yl)benzamide.

Experimental Protocol: Oxalate Salt Formation

-

Dissolution: Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Acidification: To this solution, add a solution of oxalic acid (1 equivalent) in the same solvent dropwise with stirring.

-

Precipitation: The oxalate salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.

Potential Pharmacological Significance

While no specific biological data for this compound has been found, the constituent chemical moieties suggest several potential areas of pharmacological interest.

Potential Therapeutic Areas

-

Oncology: Benzamide derivatives are known to exhibit antitumor properties. For instance, some piperazine-based benzamide derivatives have shown potential as anti-glioblastoma agents.[2]

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are prevalent in drugs targeting the CNS, with applications as antipsychotics, antidepressants, and anxiolytics.[3] Their mechanism often involves interaction with neurotransmitter receptors.

-

Glycine Transporter-1 (GlyT-1) Inhibition: Structurally related N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been investigated as inhibitors of GlyT-1, a target for treating schizophrenia and other CNS disorders.[6]

The general structure of N,N-Dimethyl-2-(piperazin-1-yl)benzamide suggests it could be a scaffold for the development of novel therapeutic agents in these and other areas. Further research is required to elucidate its specific biological targets and mechanism of action.

Safety and Handling

According to available Safety Data Sheet (SDS) information, this compound should be handled with care. It is advised to avoid contact with skin and eyes and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. The toxicological properties of this compound have not been fully investigated, and it is intended for research and development purposes only.

Conclusion

This compound is a compound with a chemical structure that suggests significant potential for further investigation in drug discovery and development. While specific biological and detailed analytical data are currently limited in the public domain, this guide provides a foundational understanding of its chemical properties and a plausible synthetic route based on established chemical principles. The diverse pharmacological activities associated with its core moieties—benzamide and piperazine—underscore the rationale for its synthesis and future biological evaluation. Researchers and scientists are encouraged to explore the therapeutic potential of this and related compounds, which may hold promise for the development of novel treatments for a range of diseases.

References

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus. 2024.

-

Zhang, Y., et al. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry. 2022;227:113908. [Link]

-

Elliott, R. L. Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. 2011;3(7-8):430-436. [Link]

-

P&S Chemicals. Product information, N,n-dimethyl-2-(1-piperazinyl)benzamide. [Link]

-

Chu-Peptide. This compound. [Link]

-

PubChem. 2-(2-Piperazin-1-ylpyrimidin-5-yl)benzamide. [Link]

-

Chen, T., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. 2018;8(10):273-280. [Link]

-

El-Sayed, N. N. E., et al. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules. 2015;20(12):22030-22051. [Link]

-

Zhang, L., et al. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry. 2016;36(9):2142-2147. [Link]

-

Kramar Reagent. This compound. [Link]

-

Alberati, D., et al. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. 2016;59(17):8111-8131. [Link]

-

Mori, M., et al. Spectrophotometric determination of oxalate ion with N,N'-diethyl-N,N'-[[4,4'-dihydroxy-1,1'-binaphthalene]-3,3'-diyl]bisbenzamide and copper(II). Talanta. 2004;62(4):749-754. [Link]

-

Hovhannisyan, A. A., et al. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. 2021;354(1):e2000208. [Link]

-

Jadhav, H. R., et al. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. 2017;10(3):235-244. [Link]

-

Alberati, D., et al. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Journal of Medicinal Chemistry. 2013;56(6):2487-2491. [Link]

-

Li, Y., et al. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2020;25(15):3500. [Link]

-

Li, Y., et al. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2020;25(15):3500. [Link]

-

Iqbal, J., et al. Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. Journal of the Chemical Society of Pakistan. 2012;34(5):1257-1259. [Link]

-

Khan, K. M., et al. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances. 2014;4(88):47594-47602. [Link]

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. 494782-69-3|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate

Introduction

N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a chemical entity belonging to the piperazine-benzamide class of compounds. While direct pharmacological studies on this specific molecule are not extensively available in peer-reviewed literature, its structural motifs are prevalent in a significant number of pharmacologically active agents. This guide synthesizes the current understanding of the mechanism of action of structurally related compounds to propose a putative mechanism for N,N-Dimethyl-2-(piperazin-1-yl)benzamide. The core hypothesis is that this compound acts as a ligand for dopamine receptors, a characteristic feature of many N-phenylpiperazine and benzamide derivatives.[1][2]

The piperazine ring, in particular, is a well-established scaffold in medicinal chemistry, known to enhance interactions with dopamine and serotonin receptors.[2] This guide will delve into the likely molecular targets, the anticipated signaling pathways, and the experimental methodologies required to validate these hypotheses. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characterization of novel psychoactive compounds.

Putative Molecular Target: Dopamine Receptors

The primary molecular targets for many piperazine-benzamide derivatives are the dopamine D2 and D3 receptors.[3][4][5] These G-protein coupled receptors (GPCRs) are crucial in regulating a wide array of neurological and physiological processes, including motor control, cognition, motivation, and reward. Their dysfunction is implicated in several psychiatric and neurological disorders, making them important therapeutic targets.

Based on structure-activity relationships within this chemical class, it is highly probable that N,N-Dimethyl-2-(piperazin-1-yl)benzamide exhibits affinity for D2 and/or D3 receptors. The N-phenylpiperazine moiety is a common feature in ligands targeting these receptors.[1][2]

Proposed Signaling Pathway

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which couple to Gi/o G-proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, Gi/o coupling can lead to the modulation of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.

Caption: Putative signaling pathway of N,N-Dimethyl-2-(piperazin-1-yl)benzamide via D2/D3 receptors.

Experimental Characterization

To elucidate the precise mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate, a series of in vitro and in vivo experiments would be required. The following protocols are standard in the field for characterizing ligands targeting dopamine receptors.

Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity for the hypothesized receptors. Competitive radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of N,N-Dimethyl-2-(piperazin-1-yl)benzamide for human dopamine D2 and D3 receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Stably transfected cell lines expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors or [3H]-7-OH-DPAT for D3 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (N,N-Dimethyl-2-(piperazin-1-yl)benzamide).

-

Incubation and Filtration: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Experimental workflow for radioligand binding assays.

Functional Assays

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or partial agonist at the receptor.

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of N,N-Dimethyl-2-(piperazin-1-yl)benzamide at dopamine D2 and D3 receptors.

Methodology (cAMP Assay):

-

Cell Culture: Cells expressing the receptor of interest are plated in multi-well plates.

-

Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to increase basal cAMP levels). The test compound is then added at various concentrations.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The effect of the compound on cAMP levels is plotted against its concentration to determine its efficacy and potency.

Quantitative Data from Structurally Related Compounds

The following table summarizes the binding affinities of some N-phenylpiperazine and benzamide derivatives for dopamine D2 and D3 receptors, providing a reference for the potential affinity of N,N-Dimethyl-2-(piperazin-1-yl)benzamide.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 | [3][4][5] |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 | [3][4][5] |

| LS-3-134 | hD3 | 0.17 | [1] |

Note: "h" denotes human receptor.

Other Potential Biological Activities

While the primary hypothesis centers on dopamine receptors, the piperazine-benzamide scaffold is versatile and can interact with other targets.

-

Serotonin Receptors: Many dopamine receptor ligands also exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2] This cross-reactivity can significantly influence the overall pharmacological profile of a compound.

-

Other GPCRs and Transporters: Depending on the specific substitutions, these scaffolds have also been reported to interact with other targets such as opioid receptors or glycine transporters.[6][7]

Therefore, a comprehensive characterization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide would involve screening against a panel of receptors and transporters to determine its selectivity profile.

Conclusion

In the absence of direct experimental data, the mechanism of action of this compound can be reasonably hypothesized based on the extensive literature on structurally related compounds. The most probable mechanism involves its action as a ligand at dopamine D2 and D3 receptors, likely modulating downstream signaling pathways through Gi/o G-protein coupling. To confirm this hypothesis and fully characterize its pharmacological profile, a systematic investigation using standard in vitro and in vivo assays is essential. This guide provides a framework for such an investigation, from initial binding studies to functional characterization and selectivity profiling. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound.

References

-

Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., Schwartz, J. C., Sippl, W., Sokoloff, P., & Stark, H. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3883–3899. [Link]

-

Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., Schwartz, J. C., Sippl, W., Sokoloff, P., & Stark, H. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(15), 3883–3899. [Link]

-

Reback, M. L., Galiano, S., Gardner, E., Amer, L., Esmat, F., Preston, A. N., ... & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3209. [Link]

-

García-Rodeja, Y., Quintana, J., & Oyarzabal, J. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

-

Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., ... & Stark, H. (2003). N-(ω-(4-(2-Methoxyphenyl) piperazin-1-yl) alkyl) carboxamides as Dopamine D 2 and D 3 Receptor Ligands. ResearchGate. [Link]

-

Bishop, M. J., Garrido, D. M., Boswell, G. E., Collins, M. A., Harris, P. A., McNutt, R. W., ... & Chang, K. J. (2003). 3-((alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors. Journal of Medicinal Chemistry, 46(4), 525–534. [Link]

-

Surivet, J. P., Escriba, A., Lorthiois, E., Mannoury la Cour, C., Miralles, A., Schann, S., ... & Volle, J. N. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7927–7944. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate biological activity

An In-depth Technical Guide to the Anticipated Biological Activity of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate and its Analogs

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of this compound, a molecule belonging to the versatile class of piperazine-based benzamide derivatives. Direct pharmacological data on this specific oxalate salt is not extensively documented in peer-reviewed literature. Therefore, this document employs a predictive, analog-based approach, synthesizing data from structurally related compounds to forecast its likely mechanisms of action, biological targets, and therapeutic potential. We provide a framework for its investigation, detailing field-proven experimental protocols for cytotoxicity, receptor binding, and in vivo efficacy studies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this chemical class.

Introduction: The Piperazine-Benzamide Scaffold

The piperazine-benzamide core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. The six-membered piperazine ring, with its two nitrogen atoms, offers a versatile anchor for chemical modification, influencing solubility, basicity, and receptor interaction geometry. The benzamide portion provides a rigid aromatic system capable of engaging in various non-covalent interactions, including pi-stacking and hydrogen bonding.

N,N-Dimethyl-2-(piperazin-1-yl)benzamide combines these features, suggesting a high potential for biological activity. While specific data for the oxalate salt (CAS 494782-69-3) is limited to supplier catalogues[1][2][3][4], the extensive research on its analogs allows for a well-grounded exploration of its probable pharmacological profile. Based on a comprehensive review of the literature, this guide will focus on the most prominent activities demonstrated by this chemical family: anticancer, antipsychotic, and opioid receptor modulation.

Predicted Anticancer and Anti-proliferative Activity

A significant body of research points to the potent anti-glioblastoma and general anti-proliferative effects of piperazine-based benzamide derivatives.[5] The primary mechanism often involves the disruption of cell cycle progression and the induction of apoptosis.

Proposed Mechanism of Action: Cell Cycle Arrest

Structurally similar compounds have been shown to inhibit the proliferation of glioblastoma cell lines (U87-MG, U251, C6) by arresting the cell cycle.[5] A key pathway implicated is the p16INK4a-CDK4/6-pRb pathway.[5] The compound is hypothesized to upregulate the expression of tumor suppressor proteins like p16INK4a, which in turn inhibits cyclin-dependent kinases 4 and 6 (CDK4/6). This prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state and thereby arresting the cell cycle at the G1/S checkpoint.

Caption: Hypothesized mechanism of cell cycle arrest by piperazine-benzamide derivatives.

Quantitative Data from Analog Studies

The anti-proliferative potency of piperazine-benzamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Source |

| L19 | C6 (Glioblastoma) | 0.15 | [5] |

| L19 | U87-MG (Glioblastoma) | 0.29 | [5] |

| L19 | U251 (Glioblastoma) | 1.25 | [5] |

| Compound 4b | HepG2 (Liver Cancer) | 4.8 | [6] |

| Compound 4g | HepG2 (Liver Cancer) | 5.1 | [6] |

| Compound 4c | A549 (Lung Cancer) | 46.6 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the IC50 of a test compound against cancer cell lines.[6][7]

Objective: To measure the dose-dependent cytotoxic effect of this compound.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., U87-MG, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Predicted Neuropsychiatric Activity

The piperazine-benzamide scaffold is a cornerstone of many antipsychotic drugs, primarily through its interaction with dopamine and serotonin receptors.[8]

Proposed Mechanism of Action: Multi-Target Receptor Modulation

Many effective antipsychotics function as antagonists or partial agonists at dopamine D2 receptors and modulate various serotonin (5-HT) receptors, particularly 5-HT1A (as agonists) and 5-HT2A (as antagonists).[8] This multi-target approach is believed to provide antipsychotic efficacy while mitigating side effects like extrapyramidal symptoms. Given its structure, this compound is a prime candidate for interacting with these receptors.

Quantitative Data from Analog Studies

Receptor affinity is typically measured via radioligand binding assays and expressed as the inhibition constant (Ki) or as IC50 values.

| Compound | Target Receptor | Ki (nM) | Source |

| Compound 11 | Dopamine D2 | 1.8 | [8] |

| Compound 11 | Serotonin 5-HT1A | 1.5 | [8] |

| Compound 11 | Serotonin 5-HT2A | 0.52 | [8] |

| WC-10 | Dopamine D3 | 1.2 (Kd) | [9] |

| Compound 1 | Sigma 1 (S1R) | 3.2 | [10] |

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for dopamine and serotonin receptors.

Methodology:

-

Membrane Preparation: Use cell membranes from cell lines recombinantly expressing the target receptor (e.g., HEK-293 cells expressing D2 receptors).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for D2), and varying concentrations of the unlabeled test compound.

-

Nonspecific Binding: Prepare parallel wells containing a high concentration of a known unlabeled ligand (e.g., Haloperidol) to determine nonspecific binding.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Predicted Opioid Receptor Activity

Certain structural modifications to the piperazine-benzamide core can impart potent activity at opioid receptors, offering potential for novel analgesics with improved side-effect profiles.[11][12]

Proposed Mechanism of Action: µ- and δ-Opioid Receptor Agonism

Analogs have been identified as potent agonists at both µ- (mu) and δ- (delta) opioid receptors.[11] Dual agonism is a therapeutic strategy aimed at achieving strong analgesia via µ-receptor activation while potentially mitigating tolerance and other side effects through simultaneous δ-receptor activation.

Quantitative Data from Analog Studies

Functional activity is often assessed in ex vivo tissue bath assays and expressed as the half-maximal effective concentration (EC50).

| Compound | Assay | Target Receptor | EC50 (nM) | Source |

| Compound 23 | Guinea Pig Ileum | µ-opioid | 0.67 | [11] |

| Compound 23 | Mouse Vas Deferens | δ-opioid | 1.1 | [11] |

| Compound 6a | Radioligand Binding | δ-opioid | 0.87 (IC50) | [13] |

Summary and Future Directions

This compound belongs to a chemical class with a rich and diverse pharmacological profile. Based on extensive data from structural analogs, it is predicted to exhibit biological activity in the domains of oncology, neuroscience, and pain management. The most promising avenues for investigation are its potential as an anti-proliferative agent acting via cell cycle arrest, a multi-target antipsychotic modulating dopaminergic and serotonergic systems, and a dual-agonist opioid analgesic.

The immediate and necessary next step is the systematic in vitro evaluation of this compound. A comprehensive screening cascade, beginning with cytotoxicity assays against a panel of cancer cell lines and radioligand binding assays for key CNS receptors, is strongly recommended. Positive hits would then warrant further investigation into specific mechanisms and progression into in vivo models to establish efficacy and safety profiles. The protocols and predictive data contained within this guide provide a robust foundation for initiating such a drug discovery program.

References

-

Dykstra, C. C., et al. (2010). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 54(10), 4207–4213. [Link]

-

Li, Y., et al. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry, 227, 113908. [Link]

-

Bishop, M. J., et al. (2003). 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors. Journal of Medicinal Chemistry, 46(4), 658-675. [Link]

-

Husbands, S. M., et al. (2009). [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. Synapse, 63(10), 875-883. [Link]

-

Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

-

Portoghese, P. S., et al. (2003). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity. Bioorganic & Medicinal Chemistry, 11(22), 4761-4768. [Link]

-

Cureus. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

Kumar, C. S. A., et al. (2017). Antidiabetic Studies of 1-Benzhydryl-Piperazine Sulfonamide and Carboxamide Derivatives. ResearchGate. [Link]

-

Sgrignani, J., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Begum, S. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry. [Link]

-

Adedirin, O., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC. [Link]

-

Johnson, D. S., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7939-7953. [Link]

-

Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

-

Ananda Kumar, C. S., et al. (2012). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Medicinal Chemistry Research, 21(8), 1953-1961. [Link]

- Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.

-

ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series. Retrieved from [Link]

-

Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]

-

C肽生物科技. (n.d.). This compound. Retrieved from [Link]

-

Johnson, D. S., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ACS Medicinal Chemistry Letters, 4(3), 329-333. [Link]

-

Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

NIH. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]

-

克拉玛尔试剂. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Piperazin-1-ylpyrimidin-5-yl)benzamide. Retrieved from [Link]

Sources

- 1. 494782-69-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - 楚肽生物科技 [apeptides.com]

- 3. This compound|å æçå° [klamar-reagent.com]

- 4. This compound | 494782-69-3 [m.chemicalbook.com]

- 5. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 11. 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate: A Technical Guide to Unlocking its Therapeutic Potential

Foreword: The Unexplored Potential of a Privileged Scaffold

In the vast landscape of medicinal chemistry, the convergence of specific structural motifs often signals the potential for significant biological activity. N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate represents such a convergence, uniting the well-established pharmacophores of a benzamide and a piperazine ring. The piperazine ring is a cornerstone in drug design, lauded for its ability to improve pharmacokinetic properties and serve as a versatile scaffold.[1][2][3] Similarly, the benzamide moiety is a recurring feature in a multitude of approved drugs, recognized for its role in forming crucial interactions with biological targets. While this compound itself remains a largely uncharacterized entity in peer-reviewed literature, its constituent parts suggest a high probability of therapeutic relevance.

This technical guide, therefore, adopts a prospective approach. It is designed for the drug discovery and development professional, outlining a comprehensive strategy to systematically investigate the therapeutic potential of this promising, yet enigmatic, compound. We will proceed from foundational synthesis to a robust preclinical evaluation cascade, drawing upon established methodologies for analogous chemical structures to forge a logical and efficient path toward elucidating its pharmacological profile.

Section 1: Synthesis and Characterization

A robust and scalable synthetic route is the bedrock of any drug discovery program. For this compound, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis of the parent compound, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, can be envisioned through a nucleophilic aromatic substitution followed by amidation, or a direct amidation approach. A common method involves the reaction of a suitably activated benzoic acid derivative with piperazine.[4]

Experimental Protocol: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide

-

Step 1: Synthesis of 2-(piperazin-1-yl)benzoic acid.

-

To a solution of 2-chlorobenzoic acid (1 equivalent) in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO), add piperazine (2.5 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 120-140°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(piperazin-1-yl)benzoic acid.

-

-

Step 2: Amidation to form N,N-Dimethyl-2-(piperazin-1-yl)benzamide.

-

Suspend the 2-(piperazin-1-yl)benzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 20 minutes.

-

Add a solution of dimethylamine (2 equivalents, as a solution in THF or as a gas bubbled through the solution) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N,N-Dimethyl-2-(piperazin-1-yl)benzamide.

-

-

Step 3: Oxalate Salt Formation.

-

Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide in a suitable solvent such as ethanol or isopropanol.

-

Add a solution of oxalic acid (1.1 equivalents) in the same solvent dropwise with stirring.

-

A precipitate of this compound should form.

-

Stir the mixture for 1-2 hours at room temperature and then cool in an ice bath to maximize precipitation.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

-

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is crucial for quality control and regulatory purposes.

| Parameter | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure. |

| Purity | High-Performance Liquid Chromatography (HPLC) | Determines the percentage purity of the compound. |

| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and solid-state form. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Assesses solubility in various buffers (pH range) and solvents. |

| Lipophilicity (LogP/LogD) | Shake-flask method or chromatographic methods | Predicts membrane permeability and general solubility behavior. |

Section 2: A Tiered Approach to Biological Screening

Given the novelty of the compound, a broad, yet systematic, screening strategy is warranted. This tiered approach allows for the efficient allocation of resources, starting with high-throughput in vitro assays and progressing to more complex in vivo models for promising hits.

Tier 1: High-Throughput In Vitro Screening

The initial screening phase aims to identify potential therapeutic areas by testing the compound against a diverse panel of cell lines and molecular targets.

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Viability/Proliferation Assays. [5][6][7]

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines (e.g., NCI-60 panel).

-

Method:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CellTiter-Glo®, or crystal violet staining.[7][8]

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

-

-

-

Antimicrobial Screening. [9][10][11]

-

Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

-

Method:

-

Use broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).

-

Incubate the microorganisms with serial dilutions of the compound in a suitable broth medium.

-

The MIC is the lowest concentration of the compound that inhibits visible growth.

-

-

Tier 2: Mechanism of Action and Early ADME-Tox

Once a promising area of activity is identified, the focus shifts to understanding how the compound works and assessing its drug-like properties.

Experimental Protocol: Elucidating Mechanism of Action (Anticancer Hit)

-

Cell Cycle Analysis.

-

Objective: To determine if the compound induces cell cycle arrest.

-

Method: Treat sensitive cancer cells with the IC₅₀ concentration of the compound for 24 hours. Stain the cells with propidium iodide and analyze the DNA content by flow cytometry.

-

-

Apoptosis Assays.

-

Objective: To investigate if the compound induces programmed cell death.

-

Method: Use Annexin V/propidium iodide staining followed by flow cytometry to detect early and late apoptotic cells. Western blotting for key apoptosis markers (e.g., cleaved caspase-3, PARP) can also be performed.

-

-

Target Identification (if unknown).

-

Objective: To identify the molecular target(s) of the compound.

-

Method: Employ techniques such as thermal proteome profiling, affinity chromatography, or computational target prediction based on structural similarity to known drugs.

-